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For Researchers, Scientists, and Drug Development Professionals

Introduction
Heveaflavone, a naturally occurring biflavonoid, has garnered significant interest within the

scientific community due to its potential therapeutic properties. As a member of the flavonoid

family, it exhibits a range of biological activities, making it a compelling candidate for further

investigation in drug discovery and development. The precise structural elucidation and

characterization of heveaflavone are paramount for understanding its structure-activity

relationships and ensuring its quality and purity in research settings. This technical guide

provides a comprehensive overview of the key spectroscopic data for heveaflavone, including

Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy,

and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols are

also provided to aid researchers in the replication and verification of these findings.

Data Presentation
The following tables summarize the available and expected spectroscopic data for

heveaflavone.

Table 1: Mass Spectrometry (MS) Data for Heveaflavone
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Ionization Mode Mass Analyzer
Precursor Ion [M-
H]⁻ (m/z)

Key Fragment Ions
(m/z)

Negative ESI QTOF 579 403, 388[1]

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
for Heveaflavone
Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as

Band I and Band II.

Band
Typical Wavelength Range
(nm) for Flavones

Associated Chromophore

Band I 304–350 B-ring cinnamoyl system

Band II 250–280 A-ring benzoyl system

Note: Specific λmax values for heveaflavone are not readily available in the reviewed

literature, but are expected to fall within these ranges.

Table 3: Infrared (IR) Spectroscopy Data for
Heveaflavone
The IR spectrum of heveaflavone is expected to show characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400–3200 (broad) O-H stretching Phenolic hydroxyl groups

3100–3000 C-H stretching Aromatic C-H

1655–1640 C=O stretching γ-pyrone carbonyl

1615–1585 C=C stretching Aromatic rings

1500–1400 C=C stretching Aromatic rings

1380–1310 C-O-C stretching Aryl ether linkage

1260–1000 C-O stretching Phenolic C-O

Table 4: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data for Heveaflavone
The complete assignment of ¹H and ¹³C NMR spectra for biflavonoids like heveaflavone can

be complex due to the presence of atropisomers, which may lead to signal broadening or

duplication. Spectra are often recorded at elevated temperatures to overcome this issue. While

a complete, assigned dataset for heveaflavone was not found in the reviewed literature, the

following represents a template of expected chemical shifts based on the analysis of similar

biflavonoids.

¹H NMR (Expected Chemical Shift Ranges, δ in ppm):

Proton Expected Chemical Shift Range

Aromatic Protons 6.0–8.0

Methoxyl Protons 3.7–4.0

Hydroxyl Protons 9.0–13.0 (chelated) / 5.0-7.0 (non-chelated)

¹³C NMR (Expected Chemical Shift Ranges, δ in ppm):
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Carbon Expected Chemical Shift Range

Carbonyl (C=O) 175–185

Oxygenated Aromatic Carbons 150–165

Non-oxygenated Aromatic Carbons 90–135

Methoxyl Carbons 55–60

Disclaimer: The NMR data presented are representative and based on general values for the

flavonoid class. For definitive structural assignment, it is crucial to acquire and interpret the full

1D and 2D NMR spectra of a purified sample of heveaflavone.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(QTOF) instrument, coupled with a liquid chromatography system (LC-MS) is recommended

for accurate mass measurements and fragmentation analysis.

Sample Preparation: A dilute solution of purified heveaflavone is prepared in a suitable

solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

Chromatographic Separation (if using LC-MS): A C18 reversed-phase column is commonly

used. A gradient elution with mobile phases consisting of water (often with a small

percentage of formic acid, e.g., 0.1%) and an organic solvent like acetonitrile or methanol is

employed to achieve good separation.

Mass Spectrometry Analysis:

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for

flavonoids as it readily forms [M-H]⁻ ions.

Full Scan MS: The instrument is set to scan a mass range appropriate for the molecular

weight of heveaflavone (e.g., m/z 100-1000).
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Tandem MS (MS/MS): To obtain structural information, the [M-H]⁻ ion of heveaflavone
(m/z 579) is selected as the precursor ion and subjected to collision-induced dissociation

(CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then

analyzed.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation: A solution of heveaflavone is prepared in a UV-transparent solvent,

such as methanol or ethanol, at a concentration that gives an absorbance reading between

0.2 and 0.8.

Measurement: The spectrum is recorded over a wavelength range of 200–500 nm, using the

pure solvent as a blank. The wavelengths of maximum absorbance (λmax) for Band I and

Band II are recorded.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

KBr Pellet Method: A small amount of the dried heveaflavone sample (1-2 mg) is finely

ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed

into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Measurement: The IR spectrum is recorded in the mid-IR region, typically from 4000 to 400

cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

suitable probe.
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Sample Preparation: The heveaflavone sample is dissolved in a deuterated solvent, such as

deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). A small amount

of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

A standard one-dimensional proton NMR spectrum is acquired.

Key parameters to be optimized include the number of scans, relaxation delay, and pulse

width.

¹³C NMR Spectroscopy:

A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to

simplify the spectrum to single lines for each carbon.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton

and carbon signals, a suite of 2D NMR experiments should be conducted, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting the different

structural fragments of the molecule.

Temperature Considerations: Due to potential atropisomerism in biflavonoids, it is advisable

to run NMR experiments at an elevated temperature (e.g., 50-80 °C) to achieve sharper

signals.

Mandatory Visualization
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Caption: Workflow for the spectroscopic analysis of heveaflavone.

Conclusion
This technical guide provides a foundational set of spectroscopic data and standardized

experimental protocols for the analysis of heveaflavone. While a complete, experimentally

verified NMR dataset for heveaflavone remains to be consolidated in a single public source,

the information presented herein, based on available literature and the well-established

spectroscopic characteristics of flavonoids, offers a robust starting point for researchers. The

consistent application of these spectroscopic techniques is essential for the quality control,

structural verification, and further development of heveaflavone as a potential therapeutic

agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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